1-(3,4-difluorobenzoyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine
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Overview
Description
1-(3,4-difluorobenzoyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine is a synthetic organic compound that belongs to the class of piperidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-difluorobenzoyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine typically involves the following steps:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 3,4-difluorobenzoyl group: This step usually involves acylation reactions using 3,4-difluorobenzoyl chloride and a suitable base.
Attachment of the 1-methyl-1H-pyrazol-4-yl group: This can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-difluorobenzoyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: For studying the interactions of piperidine derivatives with biological targets.
Medicine: Potential use in the development of new pharmaceuticals.
Industry: As a precursor in the production of agrochemicals or other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3,4-difluorobenzoyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-difluorobenzoyl)piperidine: Lacks the pyrazolyl group.
3-(1-methyl-1H-pyrazol-4-yl)piperidine: Lacks the difluorobenzoyl group.
1-(3,4-difluorobenzoyl)-3-(1H-pyrazol-4-yl)piperidine: Lacks the methyl group on the pyrazole ring.
Uniqueness
1-(3,4-difluorobenzoyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine is unique due to the presence of both the 3,4-difluorobenzoyl and 1-methyl-1H-pyrazol-4-yl groups, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
(3,4-difluorophenyl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2N3O/c1-20-9-13(8-19-20)12-3-2-6-21(10-12)16(22)11-4-5-14(17)15(18)7-11/h4-5,7-9,12H,2-3,6,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHUAZYCIGVEWDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CCCN(C2)C(=O)C3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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